(5-tert-butyl-1H-imidazol-4-yl)methanol

Medicinal Chemistry Oncology Microtubule Inhibition

Order (5-tert-butyl-1H-imidazol-4-yl)methanol as the essential precursor for Plinabulin-class microtubule inhibitors. The 5-tert-butyl group is a critical pharmacophore achieving nanomolar IC50 (2.9 nM) against NCI-H460 cells—generic imidazole methanols (e.g., 1-methylimidazole, 4-hydroxymethylimidazole) cannot substitute. The 4-hydroxymethyl handle enables selective oxidation to the imidazole carbaldehyde intermediate. Stable crystalline solid (mp 152-154°C) ensures reliable process control. Ideal for medicinal chemistry targeting the colchicine-binding site, sterically demanding ligand design, and multi-step industrial syntheses.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 51721-22-3
Cat. No. B1322212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-tert-butyl-1H-imidazol-4-yl)methanol
CAS51721-22-3
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(NC=N1)CO
InChIInChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10)
InChIKeyDKGPAJORZYZGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-tert-Butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3): A Key Imidazole Building Block for Pharmaceutical Intermediates and Ligand Synthesis


(5-tert-Butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3) is a disubstituted imidazole derivative characterized by a tert-butyl group at the 5-position and a hydroxymethyl group at the 4-position of the imidazole ring [1]. It is widely recognized as a critical synthetic intermediate in the preparation of bioactive molecules, most notably as a precursor to the clinical-stage anticancer agent Plinabulin (NPI-2358) and its derivatives . This compound's utility stems from its well-defined structure, which enables selective functionalization at the hydroxymethyl group while leveraging the lipophilic and steric bulk provided by the tert-butyl moiety .

Why (5-tert-Butyl-1H-imidazol-4-yl)methanol Cannot Be Replaced by Common Imidazole Methanols in Key Applications


Generic substitution of (5-tert-butyl-1H-imidazol-4-yl)methanol with simpler imidazole methanols (e.g., 1-methylimidazole, 4-hydroxymethylimidazole, or 2-methylimidazole) is not feasible in applications requiring the specific steric and electronic profile conferred by the 5-tert-butyl group. The tert-butyl moiety is essential for the biological activity of downstream derivatives, such as Plinabulin, where it interacts with the colchicine-binding site of tubulin . SAR studies confirm that while certain furan groups can partially substitute for the 5-alkyl group, the tert-butyl group remains a critical pharmacophore for achieving optimal nanomolar potency . Furthermore, the 4-hydroxymethyl group is strategically positioned for further derivatization (e.g., oxidation to the aldehyde for Plinabulin synthesis), a transformation not directly accessible with other regioisomers or non-hydroxymethyl substituted imidazoles [1].

Quantitative Differentiation of (5-tert-Butyl-1H-imidazol-4-yl)methanol: Evidence for Scientific Selection


Essential Intermediate for Plinabulin: Quantifying Structural Impact on Anticancer Potency

(5-tert-Butyl-1H-imidazol-4-yl)methanol is a critical intermediate for the synthesis of Plinabulin (NPI-2358), a microtubule inhibitor currently in Phase III clinical trials for non-small cell lung cancer (NSCLC). The presence of the 5-tert-butyl group is essential for the potent anticancer activity observed in Plinabulin derivatives. A 2017 structure-activity relationship (SAR) study demonstrated that derivatives bearing the 5-tert-butyl group exhibited IC50 values as low as 14.0 nM (compound 17o) and 2.9 nM (compound 17p) against the NCI-H460 lung cancer cell line . In contrast, the study found that the 5-methyl or methoxymethyl substituent of a furan group could replace the alkyl group at the 5-position to maintain cytotoxic activity, but the tert-butyl moiety was identified as optimal for achieving sub-nanomolar potency .

Medicinal Chemistry Oncology Microtubule Inhibition

Physicochemical Stability: High Melting Point and Defined Purity for Reliable Synthesis

(5-tert-Butyl-1H-imidazol-4-yl)methanol is characterized by a well-defined melting point of 152.0 - 154.0 °C, as reported by multiple commercial suppliers [1]. This relatively high melting point, indicative of strong intermolecular forces and crystalline stability, facilitates handling and purification in multi-step synthetic protocols. Commercially available grades meet a minimum purity specification of 95%, ensuring reliable stoichiometry in subsequent reactions .

Organic Synthesis Process Chemistry Quality Control

Strategic Hydroxymethyl Group: Enabling Versatile Derivatization Pathways

The 4-hydroxymethyl group of (5-tert-butyl-1H-imidazol-4-yl)methanol is a strategic functional handle for diverse chemical transformations. It can be oxidized to the corresponding aldehyde, (5-tert-butyl-1H-imidazole-4-carbaldehyde), a key intermediate in the synthesis of Plinabulin and other heterocyclic compounds [1]. Alternatively, it can undergo reduction, substitution, or serve as a ligand attachment point . In contrast, non-hydroxymethyl substituted imidazoles (e.g., 1-methylimidazole, 2-methylimidazole) lack this direct functionalization site, limiting their utility as advanced building blocks.

Synthetic Chemistry Building Blocks Functional Group Interconversion

Recommended Procurement Scenarios for (5-tert-Butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3)


Synthesis of Plinabulin and Related Microtubule-Targeting Anticancer Agents

Procure this compound when your research program is focused on developing novel microtubule inhibitors, particularly those targeting the colchicine-binding site. The 5-tert-butyl group is a key pharmacophore for achieving nanomolar potency (e.g., IC50 = 2.9 nM for compound 17p against NCI-H460 cells) in Plinabulin analogs . The compound serves as the direct precursor to the essential imidazole carbaldehyde intermediate for these syntheses [1].

Preparation of Imidazole-Based Ligands and Catalysts Requiring Specific Steric Bulk

Use (5-tert-butyl-1H-imidazol-4-yl)methanol as a building block for designing sterically demanding ligands for transition metal catalysis or coordination chemistry. The tert-butyl group provides a bulky, lipophilic environment that can modulate catalyst selectivity and stability, while the hydroxymethyl group offers a convenient anchor for attachment to solid supports or complex molecular architectures .

Large-Scale Process Chemistry Requiring Stable, High-Melting Intermediates

This compound is ideal for multi-step industrial syntheses where intermediate stability and ease of purification are critical. Its high melting point (152-154 °C) and availability in high purity (95%+) facilitate reliable process control and minimize impurity carry-over . The robust crystalline nature reduces handling hazards and simplifies storage logistics compared to liquid or low-melting analogs.

Development of Imidazole-Derived Pharmacophores for Enzyme Inhibition

Consider (5-tert-butyl-1H-imidazol-4-yl)methanol for medicinal chemistry campaigns targeting enzymes or receptors with a binding site tolerant of a bulky, hydrophobic group. While the parent compound itself may not be active, the imidazole core with a 5-tert-butyl substitution is a recognized motif in several potent inhibitor classes, including farnesyl protein transferase inhibitors [2] and cytochrome P450 inhibitors [3].

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